![molecular formula C9H7ClN2O B097652 2-(clorometil)-4H-pirido[1,2-a]pirimidin-4-ona CAS No. 16867-35-9](/img/structure/B97652.png)

2-(clorometil)-4H-pirido[1,2-a]pirimidin-4-ona

Descripción general

Descripción

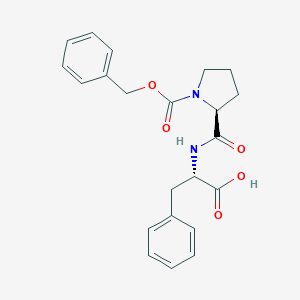

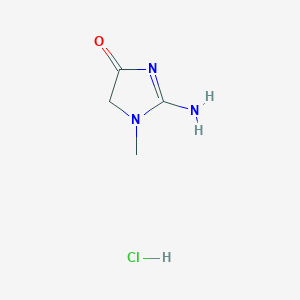

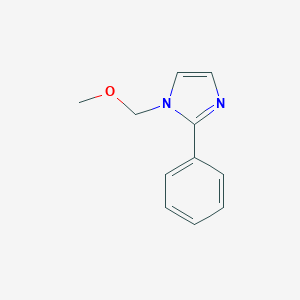

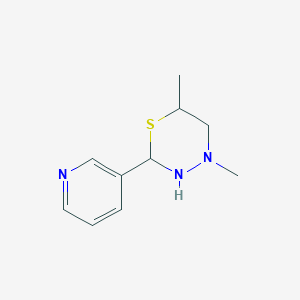

The compound "2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one" is a heterocyclic chemical that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This class of compounds is known for its biological activity and potential pharmacological properties. The pyrido[1,2-a]pyrimidin-4-one derivatives have been studied for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications, and for their antioxidant activity .

Synthesis Analysis

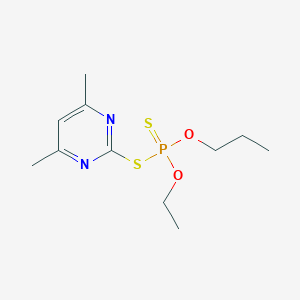

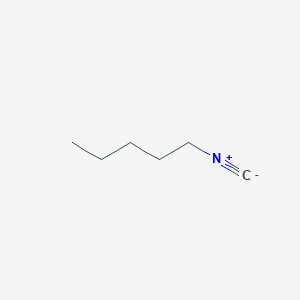

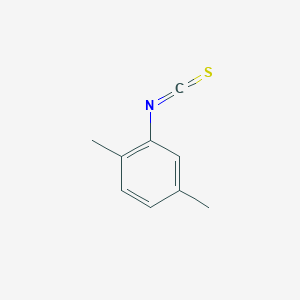

The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives often involves multi-step reactions, including the aza-Wittig reaction, nucleophilic substitution, and reactions with various amines or phenols . For example, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones involves reacting phosphoranylideneamino derivatives with 4-chlorophenyl isocyanate to give carbodiimide derivatives, which are then treated with amines or phenols to yield the final compounds . Similarly, the synthesis of 4-trichloromethyl-pyrimidin-2-ylamines from 4-trichloromethyl-2-chloropyrimidine and various amines or guanidine hydrochloride has been reported .

Molecular Structure Analysis

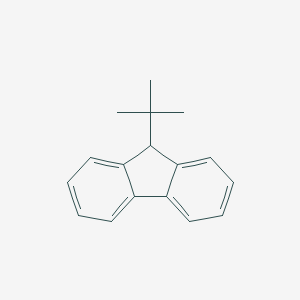

X-ray diffraction studies have been used to confirm the molecular structure of these compounds. For instance, the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one revealed two independent molecules per asymmetric unit with a planar pyrido-pyrimidine moiety and stabilization by C-H⋯O and C-H⋯Cl hydrogen bonds, as well as π-π interactions . Similarly, the structure of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one and its perchlorate salt has been elucidated, showing the existence of the compound in molecular and zwitterion forms in crystals and solutions, respectively .

Chemical Reactions Analysis

The chemical reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives includes nucleophilic substitution reactions, as demonstrated by the selective production of 4-substituted products when 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is treated with methylamine . These reactions are crucial for generating various disubstituted derivatives, which may have significant pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and mass spectrometry . The non-covalent interactions within these molecules, such as hydrogen bonds, van der Waals interactions, and steric effects, have been analyzed using quantum chemical calculations and Hirshfeld surface analysis . The crystal packing and intermolecular interactions, including hydrogen bonding and π-π stacking, contribute to the stability of these compounds in their solid-state forms .

Aplicaciones Científicas De Investigación

Aplicaciones antiinflamatorias

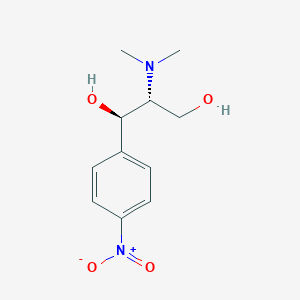

Las pirimidinas, que incluyen "2-(clorometil)-4H-pirido[1,2-a]pirimidin-4-ona", se ha descubierto que tienen efectos antiinflamatorios. Inhiben la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .

Propiedades antioxidantes

Las pirimidinas también exhiben propiedades antioxidantes. Pueden neutralizar los radicales libres dañinos en el cuerpo, lo que potencialmente previene o ralentiza el daño a las células .

Actividades antibacterianas y antivirales

Se ha descubierto que estos compuestos tienen efectos antibacterianos y antivirales, lo que los hace potencialmente útiles en el tratamiento de diversas infecciones .

Efectos antifúngicos y antituberculosos

Además de sus propiedades antibacterianas y antivirales, las pirimidinas también tienen efectos antifúngicos y antituberculosos .

Tratamiento del cáncer

Las pirimidinas se han descubierto que inhiben CDK2, una proteína que a menudo se sobreexpresa en las células cancerosas. Esto los convierte en posibles agentes terapéuticos para el tratamiento del cáncer .

Tratamiento de trastornos metabólicos

Las isoformas de proteínas de unión a ácidos grasos (FABP), FABP4 y FABP5, se han reconocido como posibles dianas terapéuticas para algunos trastornos, como la dislipidemia, la cardiopatía coronaria y la diabetes . Las pirimidinas podrían utilizarse potencialmente en el tratamiento de estos trastornos.

Mecanismo De Acción

The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system in which they are acting. For example, some pyrimidines exhibit anti-inflammatory effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Direcciones Futuras

The future directions in the field of pyrimidine research could involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANDFEYEAYUSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=O)N2C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408965 | |

| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16867-35-9 | |

| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antimicrobial activity of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives?

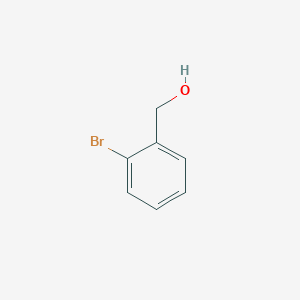

A: Research indicates that 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, synthesized by reacting the parent compound with various amines, did not exhibit antimicrobial activity []. This lack of activity was observed against a range of bacterial and fungal strains.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)